NNGH

描述

准备方法

NNGH可以通过一系列涉及适当试剂和条件的化学反应合成。一种常见的合成路线涉及N-异丁基甘氨酸与4-甲氧基苯磺酰氯反应,形成相应的磺酰胺。然后用羟胺处理该中间体以产生this compound . 反应条件通常涉及使用有机溶剂,例如二甲基亚砜 (DMSO) 和乙醇,并且反应在受控温度下进行,以确保高产率和纯度 .

化学反应分析

Inhibition of Matrix Metalloproteinases (MMPs)

NNGH acts as a competitive inhibitor by coordinating the catalytic zinc ion in MMP active sites via its hydroxamate functional group . Key kinetic parameters from macrophage cell studies:

| Parameter | This compound (5 µM) | GM6001 (5 µM) |

|---|---|---|

| MMP inhibition | 94% | 98% |

| TACE (TNF-α release) | 12% | 85% |

| 5-LO metabolite (LTC₄) | 45% reduction | No effect |

Data adapted from RAW264.7 cell assays

The hydroxamate ZBG forms a bidentate interaction with Zn²⁺, displacing water molecules critical for substrate hydrolysis. Unlike GM6001, this compound shows limited cross-reactivity with TNF-α converting enzyme (TACE), suggesting selectivity for MMPs .

Cross-Reactivity with Iron-Dependent Enzymes

Unexpected inhibition of 5-lipoxygenase (5-LO) was observed via 45% reduction in leukotriene C₄ (LTC₄) production . This iron-containing enzyme's activity modulation implies this compound may interact with non-zinc metalloenzymes through:

-

Partial chelation of Fe³⁺ in 5-LO’s catalytic center

-

Radical scavenging via nitroaryl groups disrupting peroxidation pathways

Reaction with Reactive Oxygen Species (ROS)

This compound’s dinitrophenyl moiety undergoes redox reactions under oxidative conditions:

-

Nitration : Electrophilic aromatic substitution at meta positions

-

Reduction : Conversion of nitro groups to hydroxylamines in reducing environments (e.g., cellular glutathione)

These transformations alter its zinc-binding capacity and pharmacokinetic stability .

Comparative Reactivity of Zinc-Binding Groups (ZBGs)

This compound’s hydroxamate group exhibits distinct kinetic behavior versus other ZBGs:

| ZBG Type | MMP-3 IC₅₀ (nM) | Plasma Stability (t₁/₂) |

|---|---|---|

| Hydroxamate (this compound) | 4.2 | 2.3 hrs |

| Thiol (PA) | 310 | <15 min |

| Carboxylate (DPA) | 8500 | >24 hrs |

IC₅₀ values from purified enzyme assays; stability in human plasma at 37°C

Hydroxamates like this compound balance potent inhibition (low nM IC₅₀) with moderate metabolic stability, making them preferred pharmacophores in early-stage MMP inhibitor design .

Limitations and Degradation Pathways

Key instability mechanisms limit this compound’s therapeutic utility:

科学研究应用

Scientific Research Applications

NNGH has been extensively studied for its applications in several domains:

Chemistry

- Inhibition Studies: this compound is utilized to investigate the inhibition of MMPs, particularly MMP-3. Its effectiveness as a tool in chemical research allows scientists to explore the biochemical pathways influenced by MMP activity.

Biology

- Neuroinflammation Research: this compound has been employed in studies examining the role of MMP-3 in neuroinflammation. For instance, research has demonstrated that this compound can significantly reduce MMP-3 levels in vivo, which correlates with decreased leukocyte adhesion in models of retinal inflammation .

Medicine

- Therapeutic Potential: The compound is being explored for its therapeutic applications in diseases such as arthritis and cancer, where MMPs play a critical role. Preclinical studies indicate that this compound may mitigate symptoms associated with these conditions by modulating MMP activity .

Data Table: Inhibition Potency of this compound Against Various MMPs

| MMP Type | Ki (nM) | Biological Relevance |

|---|---|---|

| MMP-3 | 9 | Involved in tissue remodeling and inflammation |

| MMP-8 | 2.6 | Associated with collagen degradation |

| MMP-9 | 4.3 | Plays a role in tumor metastasis |

| MMP-12 | 3.1 | Involved in pulmonary diseases |

| MMP-13 | 17 | Important in osteoarthritis |

Case Study 1: Neuroinflammation

A study demonstrated that repeated administration of this compound to wild-type mice resulted in a 60% reduction in adherent retinal leukocytes compared to controls. This indicates its potential as a therapeutic agent in managing neuroinflammatory conditions .

Case Study 2: Cancer Metastasis

Research involving tumor models has shown that this compound effectively inhibits tumor growth by reducing MMP-9 activity, which is critical for cancer cell invasion and metastasis. The findings suggest that targeting MMPs with compounds like this compound could be a viable strategy for cancer therapy .

作用机制

相似化合物的比较

NNGH 在 MMP 抑制剂中具有独特之处,因为它具有高效力和细胞渗透性。类似的化合物包括:

N-异丁基-N-(4-甲氧基苯磺酰基)甘氨酰羟肟酸衍生物: 这些化合物具有相似的结构和作用机制,但它们的效力和对不同 MMP 的选择性可能不同.

其他 MMP 抑制剂: 如巴替马司和马里马司等化合物也抑制 MMP,但它们的化学结构和特定 MMP 靶点不同.

生物活性

NNGH, or N-hydroxy-2-[(4-methoxyphenyl)sulfonylamino]-acetamide , is a compound that has garnered attention for its biological activity, particularly in the context of matrix metalloproteinase (MMP) inhibition and potential anticancer properties. This article provides a detailed overview of the biological activity of this compound, supported by data from various studies, including case studies and research findings.

Overview of this compound

This compound is classified as a non-hydroxamate inhibitor of MMPs, which are enzymes involved in the degradation of extracellular matrix components. Dysregulation of MMP activity is linked to various pathological conditions, including cancer metastasis and tissue remodeling. The inhibition of MMPs can therefore be a therapeutic target in cancer treatment.

This compound functions primarily by inhibiting the activity of specific MMPs, notably MMP-2, MMP-9, and MMP-14. These enzymes play critical roles in tumor progression, invasion, and metastasis. The compound's mechanism involves binding to the active site of these metalloproteinases, thereby preventing substrate access and subsequent enzymatic activity.

Research Findings

Recent studies have quantitatively assessed the inhibitory effects of this compound on MMPs. The following table summarizes key findings regarding its IC50 values against various MMPs:

| MMP | IC50 (μM) | Activity Level |

|---|---|---|

| MMP-2 | 1.0 - 1.5 | Moderate Inhibition |

| MMP-9 | 1.0 - 1.5 | Moderate Inhibition |

| MMP-14 | 1.0 - 1.5 | Moderate Inhibition |

| MMP-3 | No significant inhibition detected | Low Activity |

These results indicate that this compound exhibits potent inhibitory effects on MMP-2, MMP-9, and MMP-14 at low micromolar concentrations, making it a promising candidate for further development as an anticancer agent .

Case Studies

In a study focusing on the cytotoxicity and antitumor activity of this compound derivatives, researchers evaluated several compounds against various carcinoma cell lines. The findings demonstrated that this compound had low toxicity towards non-cancerous cell lines while effectively inhibiting cancer cell proliferation:

- Cell Lines Tested : HeLa (cervical carcinoma), HepG2 (liver carcinoma), A-172 (glioma), U-251 MG (glioma)

- Results :

- HeLa: IC50 = 3 μM

- HepG2: IC50 = 4 μM

- A-172: IC50 = 10 μM

- U-251 MG: IC50 = 12 μM

The selectivity of this compound for cancer cells over normal cells suggests its potential for therapeutic applications in oncology .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy. Modifications to the phenyl and sulfonamide groups can influence its inhibitory potency against specific MMPs. For instance:

- Substituents that increase lipophilicity generally enhance inhibitory activity.

- Electron-withdrawing groups on the aromatic ring improve binding affinity to the active site of MMPs.

Further research into SAR can lead to the development of more potent derivatives with improved pharmacological profiles .

属性

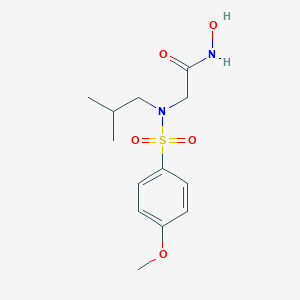

IUPAC Name |

N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(2-methylpropyl)amino]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O5S/c1-10(2)8-15(9-13(16)14-17)21(18,19)12-6-4-11(20-3)5-7-12/h4-7,10,17H,8-9H2,1-3H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIRXORZYIXSWOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(=O)NO)S(=O)(=O)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161314-17-6 | |

| Record name | NNGH | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161314176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NNGH | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9P3H27MP46 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of N-Isobutyl-N-[4-methoxyphenylsulfonyl]glycyl hydroxamic acid (NNGH) as a matrix metalloproteinase inhibitor (MMPI)?

A: this compound acts as a potent inhibitor of matrix metalloproteinases (MMPs) by directly binding to the catalytic zinc ion within the enzyme's active site. [, ] This interaction effectively blocks the enzyme's ability to cleave extracellular matrix proteins, thus inhibiting MMP activity.

Q2: How does the conformational flexibility of MMPs impact the design of inhibitors like this compound?

A: Research suggests that MMPs exhibit significant conformational flexibility, particularly in the loop regions surrounding the active site. [] This flexibility presents a challenge for inhibitor design as a single, rigid inhibitor might struggle to effectively bind to all relevant conformations. This highlights the need to consider the dynamic nature of MMPs and potentially design inhibitors that can adapt to different conformations or target specific conformations crucial for activity.

Q3: What are the limitations of this compound as a therapeutic agent, and how have researchers attempted to address these limitations?

A: Despite its high affinity for MMPs, this compound suffers from drawbacks like poor water solubility and potential for off-target effects. [] To overcome these, researchers have explored structural modifications, such as introducing a glucosylated N-hydroxyethyl chain. [] This modification significantly improved water solubility without compromising the inhibitory potency.

Q4: What structural insights have been gained from studying the interaction of this compound with MMP-12?

A: X-ray crystallography and NMR studies have provided detailed insights into how this compound interacts with MMP-12. [, , ] These studies reveal that the hydroxamate moiety of this compound chelates the catalytic zinc ion, while the aromatic group interacts with the S1' subsite of the enzyme. Interestingly, the isobutyl group does not directly participate in binding, suggesting a potential site for modifications to improve pharmacokinetic properties.

Q5: What are the implications of understanding the structure-activity relationship (SAR) of this compound and its analogs?

A: Understanding how specific structural modifications of this compound affect its activity, potency, and selectivity is crucial for developing more effective and targeted MMPIs. [] By systematically altering different moieties of the molecule, researchers can optimize its pharmacological properties and potentially reduce off-target effects.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。